3-(2-Fluorophenyl)pyrrolidine-2,5-dione
Overview
Description
3-(2-Fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological interactions.
Mechanism of Action
Mode of Action
3-(2-Fluorophenyl)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by this compound affects various biochemical pathways. Carbonic anhydrases are involved in maintaining pH and fluid balance in the body, and their inhibition can lead to a range of downstream effects .
Pharmacokinetics
The compound’s predicted density is 1321±006 g/cm3, and its boiling point is predicted to be 3572±420 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt normal cellular processes and lead to various physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, given its predicted boiling point . Additionally, factors such as pH and the presence of other molecules in the environment could potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. One common method includes:
Condensation Reaction: 2-fluorobenzaldehyde is reacted with pyrrolidine-2,5-dione in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyrrolidine-2,5-dione: Lacks the fluorine atom, which may result in different biological activities.
3-(4-Fluorophenyl)pyrrolidine-2,5-dione: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.
3-(2-Chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of fluorine, which can affect its chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)pyrrolidine-2,5-dione distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-fluorophenyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZALYDZSHGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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